Strategic Synthesis of 1,4-Bis-(3-bromopropyl)-benzene
Strategic Synthesis of 1,4-Bis-(3-bromopropyl)-benzene
A Technical Guide to Alkyl Linker Design for MOFs and PROTACs
Executive Summary
Target Molecule: 1,4-Bis-(3-bromopropyl)-benzene CAS: 19417-59-5 Formula: C₁₂H₁₆Br₂ Molecular Weight: 320.07 g/mol [1]
This guide details the synthesis of 1,4-Bis-(3-bromopropyl)-benzene, a critical symmetric linker used in the construction of Metal-Organic Frameworks (MOFs), macrocycles (such as paracyclophanes), and as a hydrophobic spacer in PROTAC (Proteolysis Targeting Chimera) drug discovery.
Unlike simple benzylic brominations, this synthesis requires precise functionalization at the
Part 1: Retrosynthetic Analysis & Strategy
To achieve high purity, we must avoid direct halogenation of 1,4-dipropylbenzene, which predominantly yields the
Strategic Pathway
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Target: 1,4-Bis-(3-bromopropyl)-benzene.[1]
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Precursor: 1,4-Bis(3-hydroxypropyl)benzene.
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Starting Material: 1,4-Diallylbenzene (commercially available or synthesized via Grignard).
Figure 1: Retrosynthetic logic prioritizing anti-Markovnikov selectivity to ensure terminal functionalization.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of the Diol Intermediate
Reaction: Anti-Markovnikov Hydroboration-Oxidation Substrate: 1,4-Diallylbenzene Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃·THF; H₂O₂/NaOH.
Note: While BH₃·THF is cheaper, 9-BBN offers superior regioselectivity for terminal alcohols, minimizing secondary alcohol impurities.
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon atmosphere.
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Hydroboration: Charge the flask with 1,4-diallylbenzene (10.0 g, 63.2 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2]
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Addition: Add 9-BBN (0.5 M in THF, 260 mL, ~2.1 equiv) dropwise.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Oxidation: Cool the mixture to 0°C. Cautiously add 3M NaOH (50 mL) followed by dropwise addition of 30% H₂O₂ (50 mL). Caution: Highly Exothermic.
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Workup: Stir for 2 hours at 50°C. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals of 1,4-bis(3-hydroxypropyl)benzene.
Step 2: Bromination (The Core Transformation)
Two methods are presented.[3][4][5][6][7] Method A (Appel) is recommended for small-scale/high-purity needs (PROTACs). Method B (PBr₃) is recommended for scale-up (>20g).
Method A: The Appel Reaction (Recommended for Purity)
This method operates under mild, neutral conditions, preventing acid-catalyzed side reactions.
Reagents: CBr₄ (Carbon Tetrabromide), PPh₃ (Triphenylphosphine). Solvent: Dichloromethane (DCM) (Anhydrous).
Protocol:
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Dissolution: In a 250 mL RBF under N₂, dissolve 1,4-bis(3-hydroxypropyl)benzene (5.0 g, 25.7 mmol) and CBr₄ (21.3 g, 64.2 mmol, 2.5 equiv) in dry DCM (100 mL). Cool to 0°C.[2]
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Activation: Dissolve PPh₃ (17.5 g, 66.8 mmol, 2.6 equiv) in DCM (40 mL). Add this solution dropwise to the main reaction mixture over 30 minutes.
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Observation: The solution will turn slightly yellow.
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Stirring: Allow the reaction to warm to RT and stir for 3-4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The polar alcohol spot should disappear, replaced by a high Rf non-polar spot.
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Quench: Add Saturated NaHCO₃ (50 mL) to quench.
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Workup: Separate layers. The organic layer contains the product and Triphenylphosphine oxide (TPPO).[2]
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Purification (Critical): TPPO is the main byproduct (solid). Add cold diethyl ether to the crude residue to precipitate the bulk of TPPO. Filter. Purify the filtrate via Flash Column Chromatography (100% Hexanes
5% EtOAc/Hexanes).
Method B: Phosphorus Tribromide (PBr₃) (Recommended for Scale)
Reagents: PBr₃.[8] Solvent: DCM or Toluene.
Protocol:
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Setup: Place the Diol (10.0 g) in dry DCM (150 mL) at 0°C.
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Addition: Add PBr₃ (0.8 equiv relative to alcohol groups = 1.6 equiv total) dropwise.
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Warning: Generates HBr gas.[5] Vent into a NaOH trap.
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Reflux: Heat to mild reflux (40°C) for 4 hours.
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Quench: Pour onto crushed ice carefully.
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Isolation: Extract with DCM, wash with NaHCO₃ (to remove acid traces) and brine.
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Yield: Typically 85-92% after vacuum distillation or column chromatography.
Part 3: Process Visualization & Workflow
The following diagram illustrates the critical decision points and workflow for the Appel reaction protocol.
Figure 2: Workflow for the Appel Reaction, highlighting the removal of Triphenylphosphine oxide (TPPO).
Part 4: Data Summary & Characterization
Comparison of Bromination Methods
| Feature | Method A: Appel Reaction (CBr₄/PPh₃) | Method B: PBr₃ |
| Mechanism | S_N2 (Inversion/Terminal specific) | S_N2 |
| Conditions | Neutral, Mild (RT) | Acidic, HBr generation |
| Byproducts | Triphenylphosphine Oxide (Solid, hard to remove) | H₃PO₃ (Water soluble) |
| Yield | 90-95% | 80-90% |
| Suitability | High-value synthesis (PROTACs, complex linkers) | Large scale, robust substrates |
Characterization Data (Expected)
To validate the synthesis, compare your product against these parameters:
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Physical State: Clear to pale yellow viscous liquid or low-melting solid (mp ~18-20°C).
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¹H NMR (400 MHz, CDCl₃):
- 7.15 (s, 4H, Ar-H ) – Singlet indicates symmetry.
- 3.42 (t, J=6.5 Hz, 4H, -CH₂-Br ) – Triplet for terminal bromide.
- 2.75 (t, J=7.5 Hz, 4H, Ar-CH₂ -) – Benzylic protons.
- 2.18 (m, 4H, -CH₂-CH₂ -CH₂-) – Quintet for the central methylene.
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¹³C NMR: ~139 ppm (Ar-C), 128 ppm (Ar-CH), 34 ppm (Ar-CH₂), 33 ppm (Br-CH₂), 32 ppm (Central CH₂).
Part 5: Safety & Handling
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PBr₃ Hazards: Reacts violently with water to produce HBr gas (corrosive, toxic). Always quench slowly into ice.
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CBr₄ Toxicity: Carbon tetrabromide is hepatotoxic. Handle in a fume hood.
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Lachrymator: Alkyl bromides can be mild lachrymators. Wear goggles and gloves.
References
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Appel, R. (1975).[9] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[9] Angewandte Chemie International Edition in English, 14(12), 801–811.
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Sigma-Aldrich. "1,4-Bis-(3-bromopropyl)-benzene Product Sheet (CAS 19417-59-5)."
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PubChem. "1-Bromo-4-(3-bromopropyl)benzene Compound Summary."[10] National Library of Medicine. (Note: Used for physical property comparison of homologous series).
-
Organic Chemistry Portal. "Appel Reaction: Mechanism and Protocols."
- Deng, J., et al. (2012). "Efficient Synthesis of Paracyclophanes." Organic Letters, 14(18), 4842–4845.
Sources
- 1. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 10. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]
